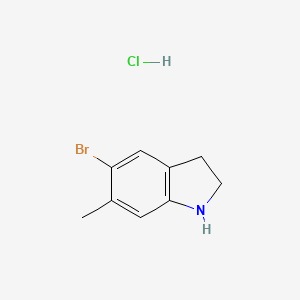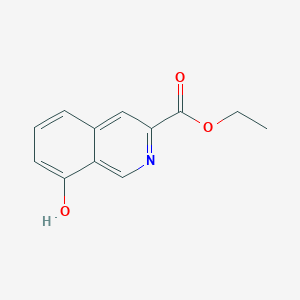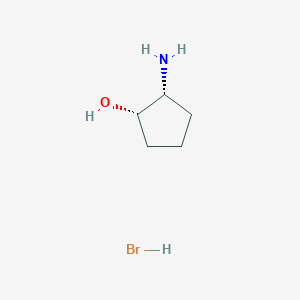
(1S,2R)-2-Aminocyclopentanol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-Aminocyclopentanol hydrobromide is a chiral compound with significant potential in various scientific fields. It is a derivative of cyclopentanol, featuring an amino group and a hydroxyl group on adjacent carbon atoms, making it an important intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of catalytic hydrogenation to reduce the ketone group, followed by amination using reagents like ammonia or amines under controlled conditions .
Industrial Production Methods
In industrial settings, the production of (1S,2R)-2-Aminocyclopentanol hydrobromide may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to ensure high yields and purity. The subsequent amination step is optimized for scalability, often employing continuous flow reactors to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-Aminocyclopentanol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.
Major Products
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentylamine.
Substitution: Halogenated cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-Aminocyclopentanol hydrobromide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-Aminocyclopentanol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R)-2-Bromocyclopentanol: Similar structure but with a bromine atom instead of an amino group.
(1S,2R)-2-Hydroxycyclopentanol: Lacks the amino group, featuring only the hydroxyl group.
(1S,2R)-2-Aminocyclohexanol: Similar structure but with a six-membered ring instead of a five-membered ring
Uniqueness
(1S,2R)-2-Aminocyclopentanol hydrobromide is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. Its chiral nature makes it valuable in asymmetric synthesis, and its dual functional groups enable diverse chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C5H12BrNO |
|---|---|
Molekulargewicht |
182.06 g/mol |
IUPAC-Name |
(1S,2R)-2-aminocyclopentan-1-ol;hydrobromide |
InChI |
InChI=1S/C5H11NO.BrH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 |
InChI-Schlüssel |
FYQFGTSXWQSEHB-JBUOLDKXSA-N |
Isomerische SMILES |
C1C[C@H]([C@H](C1)O)N.Br |
Kanonische SMILES |
C1CC(C(C1)O)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


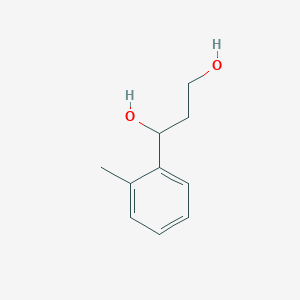
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)

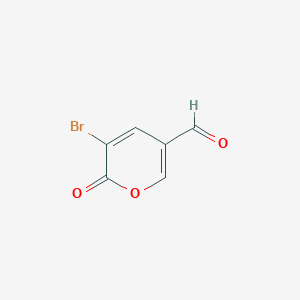
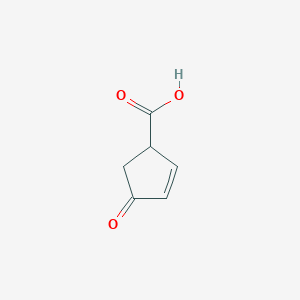
![2-Bromodibenzo[b,d]furan-1-ol](/img/structure/B15331472.png)
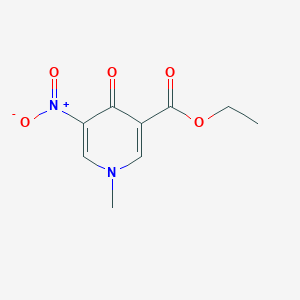

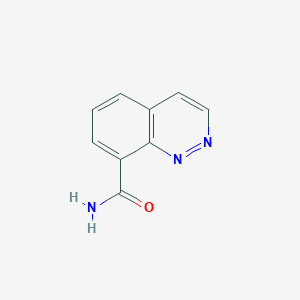
![4-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B15331502.png)

